molecular formula C13H15N5O4S3 B2711505 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 868976-89-0

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2711505
CAS No.: 868976-89-0
M. Wt: 401.47
InChI Key: FLQNDZUARQOBPE-UHFFFAOYSA-N
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Description

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that features a thiadiazole ring, a benzamide moiety, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced via a coupling reaction between the thiadiazole derivative and 4-(N,N-dimethylsulfamoyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Amino-Oxoethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide: shares structural similarities with other thiadiazole derivatives and benzamide compounds.

Uniqueness

    Structural Features: The combination of the thiadiazole ring, benzamide moiety, and dimethylsulfamoyl group is unique and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S3/c1-18(2)25(21,22)9-5-3-8(4-6-9)11(20)15-12-16-17-13(24-12)23-7-10(14)19/h3-6H,7H2,1-2H3,(H2,14,19)(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQNDZUARQOBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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